molecular formula C5H11ClO3S B2605333 4-Methoxybutane-1-sulfonyl chloride CAS No. 1342127-91-6

4-Methoxybutane-1-sulfonyl chloride

Cat. No.: B2605333
CAS No.: 1342127-91-6
M. Wt: 186.65
InChI Key: FFNGZJPZIPGEAQ-UHFFFAOYSA-N
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Description

4-Methoxybutane-1-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a 4-methoxybutane chain. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybutane-1-sulfonyl chloride typically involves the reaction of 4-methoxybutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

4-Methoxybutanol+Chlorosulfonic acid4-Methoxybutane-1-sulfonyl chloride+Hydrochloric acid\text{4-Methoxybutanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Methoxybutanol+Chlorosulfonic acid→4-Methoxybutane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybutanesulfonic acid.

    Reduction: It can be reduced to form 4-methoxybutane-1-sulfonamide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

    Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions.

    4-Methoxybutanesulfonic Acid: Formed from hydrolysis.

    4-Methoxybutane-1-sulfonamide: Formed from reduction

Scientific Research Applications

4-Methoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxybutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Comparison: 4-Methoxybutane-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. This structural feature can make it more suitable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-methoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGZJPZIPGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342127-91-6
Record name 4-methoxybutane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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